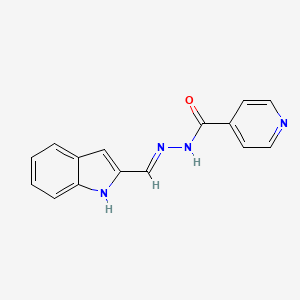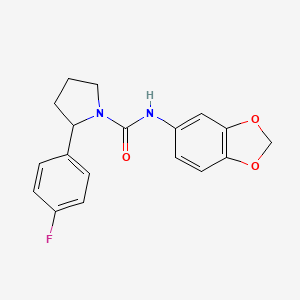
isonicotinic acid (1h-indol-2-ylmethylene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide is a compound that belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole moiety is known for its biological activity and is found in various natural products, including alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide typically involves the condensation of isonicotinic acid hydrazide with indole-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions . The reaction yields the desired product in good yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced hydrazides.
Scientific Research Applications
Isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The indole moiety plays a crucial role in its biological activity by interacting with cellular targets and disrupting their normal function .
Comparison with Similar Compounds
Isonicotinic Acid Hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Indole-2-Carbaldehyde: A precursor for the synthesis of various indole derivatives with biological activity.
Comparison: Isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide is unique due to the presence of both the isonicotinic acid and indole moieties, which contribute to its diverse biological activities. Compared to isonicotinic acid hydrazide, it exhibits enhanced antimicrobial and anticancer properties due to the additional indole ring . Indole-2-carbaldehyde, on the other hand, serves as a precursor for the synthesis of various indole derivatives but lacks the combined biological activities seen in this compound .
Properties
IUPAC Name |
N-[(E)-1H-indol-2-ylmethylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(11-5-7-16-8-6-11)19-17-10-13-9-12-3-1-2-4-14(12)18-13/h1-10,18H,(H,19,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGKIIGEMOHYIT-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6021892.png)
![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)

![3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6021914.png)
![2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
![1-(1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6021927.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6021950.png)
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B6021956.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)

![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)

